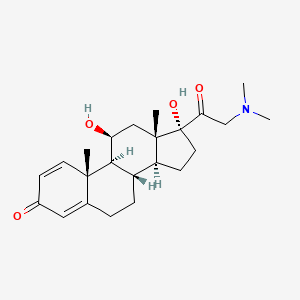

Prednisolone 21-Dimethylamine

Description

Contextualization of Prednisolone (B192156) Derivatives in Medicinal Chemistry Research

Glucocorticoids like prednisolone are cornerstones in therapy for their potent anti-inflammatory and immunosuppressive actions. acs.orgresearchgate.net However, their long-term use is often limited by significant side effects. acs.orgresearchgate.net This has spurred extensive research in medicinal chemistry to synthesize novel prednisolone derivatives with improved therapeutic profiles, such as enhanced efficacy and reduced adverse effects. acs.orgresearchgate.net

The research landscape for prednisolone derivatives is broad, exploring various chemical modifications. For instance, researchers have synthesized nitro esters of prednisolone to combine the properties of glucocorticoids with those of nitric oxide (NO), aiming for enhanced anti-inflammatory activity. acs.orgresearchgate.net Other studies have focused on creating derivatives with different ester groups or introducing heteroatoms to modulate the biological activity and pharmacokinetic properties of the parent compound. researchgate.netresearchgate.net The overarching goal of this research is to develop new chemical entities that retain the beneficial therapeutic effects of prednisolone while minimizing its known drawbacks. acs.orgresearchgate.net

Significance of C-21 Modifications on Steroid Scaffolds in Research

The C-21 position of the corticosteroid structure is a frequent target for chemical modification in academic and industrial research. acs.orgresearchgate.net The hydroxyl group at this position is a key site for esterification, allowing for the creation of prodrugs with altered properties. acs.orgnih.gov These modifications are primarily investigated to enhance characteristics such as water solubility, solution stability, and local anti-inflammatory activity. smolecule.comnih.gov

Overview of Research Trajectories for Novel Prednisolone Analogs

The development of novel prednisolone analogs follows several key research trajectories, all aimed at optimizing the therapeutic potential of this important steroid. One major area of focus is the creation of water-soluble prodrugs to improve formulation and administration options. nih.gov For instance, the synthesis of phosphate (B84403) esters like prednisolone sodium phosphate results in a compound that is highly soluble in water. medicines.org.uk

Another significant research direction involves synthesizing derivatives with enhanced anti-inflammatory potency and a reduced tendency to cause side effects. acs.orgresearchgate.net This has led to the development of compounds like NCX 1015, a nitro-ester of prednisolone, which has shown promising preclinical results. acs.orgresearchgate.net Research also explores the synthesis of analogs with different linkers and functional groups at the C-21 position to fine-tune the release of the active drug and its interaction with biological targets. acs.orgresearchgate.net The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in solvent-free conditions for synthesis represents a move towards more efficient and environmentally friendly "green chemistry" principles in creating these analogs. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C23H33NO4 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[2-(dimethylamino)acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |

InChI Key |

BYUWTUZDHVVPSF-JZYPGELDSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN(C)C)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Prednisolone 21 Dimethylamine

Methodologies for C-21 Amination and Esterification

The introduction of a dimethylamino group at the C-21 position of prednisolone (B192156) is not a direct, one-step process but rather a sequence involving initial esterification followed by amination. This approach leverages the high reactivity of the primary C-21 hydroxyl group for initial derivatization, creating an intermediate that is then suitable for the introduction of the dimethylamine (B145610) moiety.

The foundational step in synthesizing C-21 amino esters is the creation of a standard ester, typically an acetate (B1210297) or a more reactive derivative. Conventional methods for this transformation are well-established in steroid chemistry.

One of the most common methods is the acylation of prednisolone using an acid anhydride or an acyl chloride in the presence of a base. For instance, the synthesis of Prednisolone 21-acetate is routinely achieved by reacting prednisolone with acetic anhydride. google.comwikipedia.org The reaction is often catalyzed by a base like pyridine or an alkali salt acetate (e.g., sodium acetate or potassium acetate) and may be performed in a mixed solvent system such as tetrahydrofuran (B95107) and acetone under an inert atmosphere. google.com

Another conventional approach involves the use of acyl chlorides. For example, a C-21 benzoate derivative can be formed by reacting prednisolone with a substituted benzoyl chloride, such as 4-(chloromethyl)benzoyl chloride, in the presence of a tertiary amine base like triethylamine. nih.gov These reactions are typically straightforward, providing high yields of the C-21 ester intermediate.

Table 1: Conventional C-21 Esterification Reactions of Prednisolone

| Starting Material | Reagent(s) | Catalyst/Base | Product | Reference(s) |

|---|---|---|---|---|

| Prednisolone | Acetic anhydride | Sodium acetate | Prednisolone 21-acetate | google.com |

| Prednisolone | 4-(chloromethyl)benzoyl chloride | Triethylamine | Prednisolone 21-(4'-chloromethylbenzoate) | nih.gov |

Integrating the dimethylamine group requires a two-step synthetic sequence. First, the C-21 hydroxyl is converted into a reactive intermediate with a good leaving group. Second, this intermediate undergoes a nucleophilic substitution reaction with dimethylamine.

Step 1: Formation of a Reactive Intermediate A highly effective strategy involves reacting prednisolone with a haloacyl chloride, such as chloroacetyl chloride or bromoacetyl chloride, in the presence of a base like triethylamine. This reaction forms a Prednisolone 21-haloacetate ester. This intermediate is primed for nucleophilic attack due to the presence of the halogen on the alpha-carbon of the ester group.

Alternatively, the C-21 hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in pyridine. google.com Sulfonates are excellent leaving groups, making the C-21 position highly susceptible to substitution by amines. pearson.com

Step 2: Nucleophilic Substitution with Dimethylamine The Prednisolone 21-haloacetate or Prednisolone 21-sulfonate intermediate is then treated with dimethylamine. The dimethylamine acts as a nucleophile, displacing the halide or sulfonate leaving group to form the final Prednisolone 21-dimethylaminoacetate product. This reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction mechanism.

Advanced reagents can be employed to improve reaction efficiency. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the initial esterification step can significantly accelerate the reaction and improve yields, even with less reactive acylating agents. chapman.educhemicalbook.com

Green Chemistry Approaches in Prednisolone 21-Dimethylamine Synthesis

The principles of green chemistry are increasingly being applied to steroid synthesis to reduce environmental impact. researchgate.net These approaches focus on using less hazardous solvents, reducing waste, and employing catalytic methods.

In the context of synthesizing prednisolone derivatives, green approaches could include:

Alternative Solvents: Replacing traditional solvents like pyridine or chlorinated hydrocarbons with more environmentally benign options. For example, a patent describes using a mixed solvent system of tetrahydrofuran and acetone for acetylation, which avoids the use of high-poison, high-ammonia-nitrogen solvents like pyridine. google.com

Biocatalysis: A significant advancement in steroid chemistry is the use of microbial transformations. researchgate.net While typically used for core modifications like dehydrogenation (e.g., converting hydrocortisone (B1673445) to prednisolone), enzymatic methods could potentially be developed for the selective esterification or amination steps under mild, aqueous conditions.

Catalytic Reagents: Utilizing highly efficient catalysts like DMAP reduces the need for stoichiometric amounts of harsh reagents and can lead to cleaner reactions with fewer byproducts. chapman.edu

Purification and Characterization of Prednisolone 21-Dimethylamine Analogs for Research Purity

Ensuring the high purity and correct structural identity of the final compound is critical for research applications. This is achieved through a combination of purification and analytical characterization techniques.

Purification: After synthesis, the crude product is typically purified to remove unreacted starting materials, reagents, and byproducts. Common methods include:

Recrystallization: An effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out.

Column Chromatography: Silica gel column chromatography is extensively used to separate the target compound from impurities based on differences in polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis of purity and for the purification (preparative HPLC) of small quantities of material to a very high degree of purity.

Characterization: A suite of spectroscopic methods is used to confirm the structure of the synthesized analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation, providing detailed information about the carbon-hydrogen framework and confirming the addition of the dimethylaminoacetyl group at the C-21 position. nih.govvjs.ac.vn

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural information. vjs.ac.vn

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and the C-O bonds of the ester, confirming the success of the esterification step. vjs.ac.vn

Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid. nih.gov

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Typical Findings for Prednisolone 21-Dimethylaminoacetate |

|---|---|---|

| ¹H NMR | Determines proton environment and connectivity. | Signals corresponding to the prednisolone core, plus new signals for the N-methyl protons (singlet, ~2.3 ppm) and the methylene protons of the acetate group. |

| ¹³C NMR | Determines the carbon skeleton. | Signals for the prednisolone carbons, plus new signals for the carbonyl of the ester, the methylene carbon, and the N-methyl carbons. |

| Mass Spec. | Confirms molecular weight and formula. | A molecular ion peak corresponding to the calculated mass of the target compound (C25H35NO6). |

| IR Spec. | Identifies functional groups. | Characteristic absorptions for O-H (C11, C17), C=O (ketones at C3, C20, and ester), and C-N bonds. |

| HPLC | Assesses purity and quantifies components. | A single major peak indicating high purity, with retention time differing from starting materials. |

Molecular and Cellular Mechanisms of Action Research

Glucocorticoid Receptor (GR) Binding and Activation Kinetics of Prednisolone (B192156) 21-Dimethylamine Analogs

The initiation of glucocorticoid signaling is dependent on the binding of a ligand to the glucocorticoid receptor (GR), a transcription factor that is part of the nuclear receptor superfamily. frontiersin.orgconicet.gov.ar This interaction triggers a cascade of events leading to the modulation of gene expression. The structure of the ligand plays a crucial role in determining the affinity of binding and the subsequent conformational changes in the receptor. plos.orgfrontiersin.org

In Vitro Receptor Binding Assays and Affinity Studies

The affinity of a glucocorticoid for the GR is a key determinant of its potency. In vitro binding assays are employed to quantify this interaction, typically by measuring the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific binding data for Prednisolone 21-dimethylamine is not extensively published, the introduction of a dimethylamine (B145610) group at the C21 position is suggested to potentially enhance receptor binding affinity compared to the parent compound, prednisolone. smolecule.com This modification may also alter its pharmacokinetic properties. smolecule.com

Studies on various glucocorticoids have demonstrated a wide range of binding affinities. For instance, the substitution of a hydroxyl group at the C17 or C21 position generally increases affinity, while esterification at these positions can have variable effects. nih.gov The elongation of an ester chain at C17 and C21 has been shown to increase both binding affinity and lipophilicity. nih.gov

For comparative purposes, the binding affinities of prednisolone and a novel non-steroidal selective GR modulator, GRM-01, have been documented.

| Compound | GR Binding Affinity (Ki, nM) | PR Binding Affinity (% Inhibition) | MR Binding Affinity (Ki, nM) |

|---|---|---|---|

| Prednisolone | High | 12.1%–30.7% | - |

| GRM-01 | 12 | - | >10,000 |

This table presents the in vitro binding affinities of Prednisolone and GRM-01 for the Glucocorticoid (GR), Progesterone (PR), and Mineralocorticoid (MR) receptors. Data is sourced from studies on GRM-01 which show its high selectivity for GR. frontiersin.org

The dimethylamine-substituted derivatives of prednisolone have also been noted for their enhanced stability in plasma compared to ester-linked analogs, which may contribute to prolonged local anti-inflammatory activity. smolecule.com

Conformational Changes in GR Induced by Prednisolone 21-Dimethylamine Analogs

Upon ligand binding, the GR undergoes a significant conformational change. conicet.gov.ar This alteration is critical as it exposes nuclear localization signals and creates surfaces for interaction with co-regulator proteins, which are essential for the transcriptional regulation of target genes. plos.orgconicet.gov.ar The specific structure of the ligand dictates the precise nature of this conformational change, which in turn influences the downstream biological response. plos.orgfrontiersin.org

The ligand-binding domain (LBD) of the GR is a highly structured region that forms a hydrophobic pocket for glucocorticoid binding. plos.org Within the LBD, the activation function 2 (AF-2) domain is particularly important. acs.org The binding of an agonist induces a conformational shift in AF-2, allowing the LBD to interact with coactivators or corepressors. acs.org For example, molecular dynamics simulations have shown that different GR agonists, such as dexamethasone (B1670325) and prednisolone, can induce distinct conformations of the cofactor TIF2. frontiersin.org The plasticity of the AF-2 domain is thought to contribute to the varying efficacies of different agonists. frontiersin.org

While direct studies on the conformational changes induced by Prednisolone 21-dimethylamine are limited, it is understood that modifications at the C21 position can influence the interaction with the LBD and consequently the conformation of the AF-2 domain. The presence of a bulky dimethylamino phenyl residue in some GR antagonists, for instance, causes a significant rearrangement in this region, accounting for their antagonistic properties. acs.org It is plausible that the dimethylamine group in Prednisolone 21-dimethylamine similarly influences the conformational state of the GR, thereby modulating its activity.

Genomic Mechanisms of Action at the Transcriptional Level

The primary mechanism of glucocorticoid action is genomic, involving the regulation of gene transcription. wikipedia.org After binding its ligand, the activated GR translocates to the nucleus where it interacts with DNA and other transcription factors to either activate (transactivation) or repress (transrepression) gene expression. frontiersin.orgyoutube.com

Modulation of Gene Expression Profiles by Prednisolone 21-Dimethylamine Analogs in Cell Lines

Glucocorticoids regulate the expression of a vast number of genes involved in inflammation, metabolism, and cell cycle control. nih.govuomustansiriyah.edu.iq The specific set of genes regulated can vary depending on the cell type and the specific glucocorticoid ligand. nih.gov

Gene expression profiling studies have been conducted on cells treated with prednisolone. In healthy volunteers, prednisolone treatment led to significant changes in the gene expression profiles of CD4+ T lymphocytes and CD14+ monocytes, with a strong induction of genes linked to metabolic processes. nih.gov In a study on a human lung cell line (A549), a Δ-9,11 analog of prednisolone demonstrated a loss of transactivation activity compared to prednisolone, while retaining its ability to inhibit NF-κB signaling. nih.gov

Another study using H4IIE liver cells showed that the non-steroidal GR ligand LGD5552 induced differential gene regulation compared to prednisolone. For example, both compounds increased the transcription of the PEPCK gene, but only prednisolone significantly activated the PDK4 gene. pnas.org

| Cell Line | Compound | Affected Genes/Pathways | Effect |

|---|---|---|---|

| CD4+ T lymphocytes, CD14+ monocytes | Prednisolone | Metabolic processes | Strong induction |

| A549 (human lung) | Δ-9,11 prednisolone analog | GRE-mediated transcription | Loss of transactivation |

| H4IIE (liver) | Prednisolone | PEPCK, PDK4 | Increased transcription |

| H4IIE (liver) | LGD5552 | PEPCK | Increased transcription |

| H4IIE (liver) | LGD5552 | PDK4 | No significant increase |

This table summarizes the effects of prednisolone and its analogs on gene expression in different cell lines. Data is compiled from various studies investigating the transcriptional effects of glucocorticoids. nih.govnih.govpnas.org

While specific gene expression data for Prednisolone 21-dimethylamine is not available, it is expected to modulate a similar set of genes as prednisolone, with potential quantitative differences in the level of induction or repression due to its altered receptor binding and stability characteristics. smolecule.com

Interaction with Glucocorticoid Response Elements (GREs) and Negative GREs (nGREs)

The activated GR exerts its genomic effects by binding to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.org This direct binding typically leads to the transactivation of genes. acs.org The GR can also repress gene expression by binding to negative GREs (nGREs). nih.gov

Furthermore, the GR can regulate gene expression through "tethering," where it doesn't bind directly to DNA but rather interacts with other DNA-bound transcription factors, such as NF-κB and AP-1, to repress their activity. youtube.com A composite mechanism also exists where the GR binds to a GRE and also interacts with a neighboring transcription factor. youtube.com

Studies with a dimerization-defective GR mouse model (GRdim) have shown that GR dimerization is crucial for the regulation of a subset of genes, particularly those involved in cell cycle and apoptosis. uomustansiriyah.edu.iq In contrast, genes related to glucose metabolism were still modestly upregulated in these mice, suggesting they can be regulated by GR monomers. uomustansiriyah.edu.iq The anti-inflammatory effects of glucocorticoids are largely attributed to the transrepression activity of GR monomers. nih.gov

It is anticipated that Prednisolone 21-dimethylamine, upon activating the GR, would engage with both GREs and nGREs in a manner similar to prednisolone, thereby influencing the transcription of a wide array of genes.

Nuclear Translocation and Coregulator Recruitment Studies

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein chaperone complex. frontiersin.org Upon ligand binding, the GR undergoes a conformational change that facilitates its dissociation from some chaperone proteins and its translocation into the nucleus. conicet.gov.ar This process is essential for the GR to access its target genes on the chromatin. frontiersin.org

Once in the nucleus, the ligand-bound GR recruits a variety of coregulator proteins. nih.gov These coregulators, which include coactivators and corepressors, are critical for modulating chromatin structure and the assembly of the transcription machinery, ultimately determining the transcriptional output. nih.gov The specific set of coregulators recruited is dependent on the conformation of the GR, which is influenced by the bound ligand. plos.org

For example, the GR-prednisolone complex has been shown to exhibit strong binding to several coactivator peptides. acs.org The ability of a GR-ligand complex to recruit coactivators often correlates with its transcriptional activation efficacy. acs.org Conversely, some GR modulators may favor the recruitment of corepressors, leading to a different gene expression profile. pnas.org Studies with a Δ-9,11 analog of prednisolone showed that it could induce the nuclear translocation of GR, but had lost its transactivation capability, suggesting an altered interaction with coactivators. nih.gov

Non-Genomic Signaling Pathway Modulation

The biological activity of glucocorticoids like Prednisolone 21-Dimethylamine extends beyond the classical genomic pathways that involve direct gene regulation. smolecule.com Rapid, non-genomic effects are initiated at the cell membrane and involve the modulation of various intracellular signaling cascades. nih.govnih.gov These mechanisms are crucial for the immediate anti-inflammatory and immunosuppressive responses observed with these compounds. smolecule.com The introduction of a dimethylamine group at the C21 position, as seen in Prednisolone 21-Dimethylamine, is a key structural modification investigated for its potential to alter these rapid signaling events compared to its parent compound, prednisolone. smolecule.com

Research into synthetic glucocorticoid derivatives focuses on understanding how structural changes influence their interaction with cellular membranes and membrane-associated receptors. smolecule.com While classical glucocorticoid action involves cytoplasmic glucocorticoid receptors (GR) that translocate to the nucleus, non-genomic effects are mediated by membrane-bound GR or other cell surface proteins. nih.govpatsnap.com These interactions can trigger signaling cascades within seconds to minutes, a timeframe too short for gene transcription and protein synthesis. reumatologia.org.ar

Studies on various glucocorticoids have provided evidence for a "membrane initiated steroid signaling" (MISS) pathway. nih.gov This involves a putative plasma membrane-residing protein complex that recognizes the steroid, initiating a rapid signal that can lead to downstream effects, including the modulation of genomic events. nih.gov Analogs like Prednisolone 21-Dimethylamine are valuable tools in this research. The dimethylamine moiety can alter the compound's physicochemical properties, such as lipophilicity and charge distribution, potentially affecting its interaction with the plasma membrane and its associated signaling complexes. smolecule.com Investigations in this area aim to elucidate whether such modifications enhance or alter the potency and nature of these rapid, non-genomic responses. acs.org

| Glucocorticoid | Non-Genomic Onset of Action | Key Characteristics |

| Methylprednisolone | < 15 minutes | High potency in non-genomic pathways. reumatologia.org.ar |

| Dexamethasone | < 15 minutes | High potency in non-genomic pathways. reumatologia.org.ar |

| Prednisolone | Dose-dependent | Genomic pathway saturation occurs at 30-40 mg/day, with non-genomic effects at higher doses. reumatologia.org.ar |

| Prednisolone 21-Dimethylamine | Under Investigation | The dimethylamine group may alter membrane interaction and receptor binding affinity. smolecule.com |

A primary mechanism of the anti-inflammatory action of glucocorticoids is the suppression of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokines. patsnap.commdpi.com Prednisolone, the parent compound of Prednisolone 21-Dimethylamine, is known to inhibit the expression of key pro-inflammatory mediators such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.commdpi.com This is achieved by inhibiting the activity of transcription factors like NF-κB, which are central to the inflammatory response. mdpi.comgoogle.com

Simultaneously, glucocorticoids can enhance the production of anti-inflammatory cytokines, including Interleukin-10 (IL-10). mdpi.com Prednisolone 21-Dimethylamine is utilized in biological studies to assess how its structural modification impacts these cytokine signaling cascades. smolecule.com The goal is to determine if the dimethylamine substitution alters the potency or selectivity of cytokine modulation in various cellular models, which could offer a more targeted anti-inflammatory profile.

| Cytokine Target | Effect of Prednisolone | Implication for Prednisolone 21-Dimethylamine Research |

| Pro-Inflammatory | ||

| IL-1, TNF-α, IL-6 | Inhibition of production. patsnap.commdpi.com | Investigated for potentially enhanced or altered inhibitory effects. smolecule.com |

| Anti-Inflammatory | ||

| IL-10, IL-14 | Promotion of production. mdpi.com | Studied for its capacity to modulate the balance towards an anti-inflammatory state. smolecule.com |

The cellular effects of glucocorticoids are integrated into a complex network of intracellular signaling. Research has revealed significant crosstalk between glucocorticoid signaling and other major pathways like Wnt, Akt (also known as Protein Kinase B or PKB), and Mitogen-Activated Protein Kinase (MAPK).

Wnt Signaling: Studies using prednisolone have demonstrated a mutual antagonism between glucocorticoid and canonical Wnt signaling pathways in cellular models of B-cell acute lymphoblastic leukemia. semanticscholar.org Glucocorticoid treatment has been shown to significantly dampen Wnt signaling. semanticscholar.org Conversely, activation of the Wnt pathway has been linked to chemoresistance, a phenomenon that could potentially be countered by glucocorticoids. nih.govfrontiersin.org Research on Prednisolone 21-Dimethylamine analogs explores how structural changes might fine-tune this antagonistic relationship.

Akt Signaling: The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its abnormal activation is common in many diseases. tandfonline.com Glucocorticoids can influence this pathway, although the effects can be cell-type specific. For instance, inhibitors of Akt are known to modulate NF-κB signaling, a key target of glucocorticoids. google.com Understanding how compounds like Prednisolone 21-Dimethylamine interact with the Akt pathway is crucial for defining their complete cellular mechanism of action.

MAPK Signaling: The p38 MAPK pathway plays a pivotal role in the signaling cascades that initiate and sustain inflammation, often triggered by pro-inflammatory cytokines. google.com Glucocorticoids are known to inhibit the MAPK pathway as part of their anti-inflammatory effect. nih.gov Studies have investigated the ability of prednisone (B1679067) to inhibit the FAK/RANKL/MAPK signaling pathway, thereby protecting cells from apoptosis. nih.gov Derivatives such as Prednisolone 21-Dimethylamine are evaluated for their relative potency in modulating this and other MAPK-related cascades. researchgate.net

| Signaling Pathway | Interaction with Glucocorticoids (GCs) | Research Focus for Prednisolone 21-Dimethylamine |

| Wnt | Mutual antagonism; GCs inhibit Wnt signaling. semanticscholar.org | To determine if the analog modifies the antagonistic interaction, potentially overcoming resistance. nih.gov |

| Akt (PKB) | GCs can influence the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation. tandfonline.com | To investigate modulation of this pathway and its downstream effects. google.comaacrjournals.org |

| MAPK | GCs inhibit p38 MAPK and other related kinases to reduce inflammation. google.comnih.gov | To assess the potency of inhibition on inflammatory signaling cascades. researchgate.net |

Enzyme Activity Modulation and Inhibition Studies

The anti-inflammatory effects of glucocorticoids are also mediated by their ability to modulate the activity of key enzymes involved in the inflammatory process. Furthermore, these compounds are themselves subject to enzyme-mediated biotransformation, which influences their activity and metabolism.

A well-established mechanism of glucocorticoid action is the suppression of phospholipase A2 (PLA2) activity. patsnap.comnih.gov This enzyme is critical for the release of arachidonic acid from cell membranes, which is the precursor for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com By inhibiting PLA2, glucocorticoids effectively block a key upstream step in the inflammatory cascade. patsnap.com Studies have shown that the magnitude of PLA2 inhibition by topical steroids is directly proportional to the initial level of enzyme activity. nih.gov

Other inflammatory enzymes are also targeted. For example, glucocorticoids can affect the expression and activity of matrix metalloproteinases (MMPs), such as MMP-9, which are involved in tissue degradation during inflammation. oup.com Research on Prednisolone 21-Dimethylamine includes evaluating its inhibitory potency against PLA2 and other relevant enzymes compared to its parent compound, prednisolone.

Prednisolone 21-Dimethylamine, as a synthetic steroid, is studied for its behavior in biological systems, including its metabolic pathways. smolecule.com The biotransformation of steroids is a complex process involving various enzymatic reactions such as hydroxylation, oxidation, reduction, and acylation. smolecule.comnih.gov These reactions are essential for both the activation and degradation of the compound. ethernet.edu.et

Preclinical Pharmacological Research and in Vitro/in Vivo Models

In Vivo Animal Model Research

In vivo research in animal models is essential for understanding the systemic effects, pharmacokinetics, and therapeutic potential of a compound in a complex biological system.

Animal models are widely used to investigate the mechanisms of action and effects of glucocorticoids in various physiological and pathological states. phypha.ir These models can replicate specific aspects of human diseases, allowing for controlled studies of drug efficacy and pathways. phypha.ir For instance, mouse models of Duchenne muscular dystrophy have been used to analyze the behavioral and physiological effects of prednisolone (B192156) treatment. biorxiv.org

Rodent models are also employed to compare the activity profiles of different steroid esters. A study on Prednisolone-17-ethylcarbonate-21-propionate used various rat models to distinguish between topical anti-inflammatory efficacy and systemic side effects. nih.gov Such models are crucial for developing new steroid derivatives with an improved therapeutic index, characterized by high local activity and minimal systemic impact. nih.govnih.gov Furthermore, animal models are instrumental in studying the wide-ranging systemic effects of glucocorticoids, including those on metabolism, bone, muscle, and the central nervous system. phypha.ir

Pharmacokinetic studies in animal models determine a drug's absorption, distribution, metabolism, and excretion (ADME). Such studies have been conducted for Prednisolone in various species, including rabbits, rats, and dogs, to characterize its systemic exposure and tissue distribution. nih.govnih.govresearchgate.net

In one study, the tissue distribution of Prednisolone was examined in rabbits under steady-state conditions. nih.gov The results showed that the compound distributes to various tissues, with the highest concentrations found in the small intestine, heart, kidney, and lung. nih.gov The study also revealed non-linear uptake in the liver and indicated probable enterohepatic cycling. nih.gov

Comparative pharmacokinetic studies in rats have been used to evaluate new ester derivatives of Prednisolone. Research on methyl 20α- and 20β-dihydroprednisolonate demonstrated that these esters have different pharmacokinetic profiles compared to the parent compound, including different elimination half-lives and areas under the curve (AUC). nih.gov These differences in pharmacokinetics are hypothesized to contribute to the reduced systemic side effects observed with these newer steroid esters. nih.gov In dogs, oral prednisone (B1679067) is rapidly converted to its active metabolite, prednisolone, with plasma levels of prednisolone reaching approximately six times higher than the prodrug. researchgate.netiastate.edu

Table 3: Selected Pharmacokinetic Parameters of Prednisolone and its Ester Derivatives in Rats (10 mg/kg IM Dose)

| Compound | Elimination Half-life (hr) | Area Under the Curve (AUC) (ng/ml.hr) | Source |

|---|---|---|---|

| Prednisolone | 0.53 | 3037 | nih.gov |

| Methyl 20α-dihydroprednisolonate | 1.12 | 7678 | nih.gov |

Exploratory Pharmacodynamic Biomarker Studies in Preclinical Models

No research data is available for Prednisolone 21-dimethylamine.

Table 1: Summary of Preclinical In Vitro Pharmacodynamic Biomarker Studies for Prednisolone 21-Dimethylamine

| Biomarker | Model System | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Summary of Preclinical In Vivo Pharmacodynamic Biomarker Studies for Prednisolone 21-Dimethylamine

| Biomarker | Animal Model | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

Advanced Prodrug Research and Drug Delivery Concepts

Design and Synthesis of Prednisolone (B192156) 21-Dimethylamine-Based Prodrugs

The development of prodrugs from parent molecules like prednisolone is a key strategy in pharmaceutical research to overcome limitations such as poor solubility and stability. The introduction of a dimethylamine (B145610) group at the C21 position of prednisolone is a specific modification aimed at improving its physicochemical properties for research applications.

Strategies for Enhancing Solubility and Stability for Research Applications

The synthesis of Prednisolone 21-dimethylamine involves targeted chemical modifications of the prednisolone backbone. One common approach is the nucleophilic substitution or reductive amination at the C21 position. smolecule.com The choice of the dimethylamine moiety is critical; its small size minimizes steric hindrance at the glucocorticoid receptor, and its basicity (pKa ~10.7) enhances protonation under physiological conditions, thereby improving aqueous solubility compared to less basic amines. smolecule.com

Research into synthetic methodologies has explored various catalytic strategies to achieve efficient C21 amination. These methods aim to maximize yield and selectivity while minimizing environmental impact. For instance, solvent-free synthesis using mechanochemical approaches, such as ball milling prednisolone with dimethylamine hydrochloride and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), has shown promising results with high yields. smolecule.com

Dimethylamine-substituted derivatives of prednisolone have demonstrated superior hydrolytic stability in plasma compared to their ester-linked counterparts. For example, in vitro studies in rat plasma have shown that Prednisolone 21-dimethylamine has a significantly longer hydrolysis half-life (t½) of 90–100 minutes, whereas prednisolone 21-acetate esters are hydrolyzed within 6–23 minutes. smolecule.com This enhanced stability is a crucial factor for its potential use in research applications requiring prolonged compound integrity.

Table 1: Comparison of Synthetic Strategies for C21 Amination of Prednisolone

| Catalyst/Method | Conditions | Yield (%) | Selectivity | Reference |

| DMAP | Solvent-free, 60°C | 85–90 | High | smolecule.com |

| Copper(II) acetate (B1210297) | Methanol (B129727), reflux | 55–60 | Moderate | smolecule.com |

| Sodium hydride | Benzene, 25°C | 70–75 | High | smolecule.com |

| Mechanochemical | Ball milling, room temp | 80–85 | Not Specified | smolecule.com |

Enzyme-Triggered Release Mechanisms in Simulated Biological Environments

A key concept in prodrug design is the controlled release of the active drug at the target site, which can often be achieved through enzyme-triggered mechanisms. For prednisolone prodrugs, this involves designing linkages that are stable in the general circulation but are cleaved by specific enzymes present in target tissues or cellular compartments.

Research using simulated biological environments, such as Statens Seruminstitut rabbit cornea (SIRC) cell homogenates, has been instrumental in evaluating the enzymatic hydrolysis of prednisolone prodrugs. researchgate.netnih.gov These studies demonstrate that the rate of drug release can be modulated by the nature of the promoiety. For instance, dipeptide prodrugs of prednisolone have been shown to undergo enzymatic degradation to regenerate the parent drug. nih.gov

The stability of the linkage to enzymatic action is a critical factor. Studies on stereoisomeric dipeptide prodrugs of prednisolone revealed that those containing D-isomers (D-valine) were significantly more stable against enzymatic hydrolysis compared to those with L-isomers. researchgate.net This suggests that the stereochemistry of the linker can be a powerful tool to control the rate of prednisolone release in a biological milieu. While these studies were not conducted specifically on Prednisolone 21-dimethylamine, they provide a framework for how enzyme-triggered release could be investigated for this compound. The amino group in Prednisolone 21-dimethylamine could potentially be part of a larger promoiety susceptible to enzymatic cleavage.

Table 2: Enzymatic Hydrolysis of Stereoisomeric Prednisolone Prodrugs in SIRC Cell Homogenate

| Prodrug | Degradation Rate Constant (min⁻¹) | Half-life (min) | Reference |

| L-valine-L-valine-prednisolone (LLP) | Not Specified | Not Specified | researchgate.net |

| L-valine-D-valine-prednisolone (LDP) | Not Specified | Not Specified | researchgate.net |

| D-valine-L-valine-prednisolone (DLP) | Not Specified | Not Specified | researchgate.net |

| D-valine-D-valine-prednisolone (DDP) | Not Specified | Not Specified | researchgate.net |

| Valine-prednisolone (VP) | 0.0416 ± 0.0005 | 16.6 ± 0.2 | nih.gov |

Note: Specific degradation rate constants for LLP, LDP, DLP, and DDP were noted to be in the order of LLP > LDP > DLP > DDP, with DDP being the most stable, but exact values were not provided in the source. researchgate.net

Bioconjugation and Targeted Delivery Research

Bioconjugation involves linking a drug molecule to another moiety, such as a peptide, antibody, or fluorescent probe, to enhance its delivery to specific cells or tissues or to study its biological interactions.

Development of Steroid Bioconjugates for Research Probes

Steroids, including derivatives of prednisolone, have been conjugated to fluorescent molecules to create probes for studying their cellular uptake, distribution, and interaction with intracellular targets. rsc.org For example, coumarin-steroid conjugates have been synthesized to investigate the aggregation properties and cellular localization of the steroid. rsc.org The design of these bioconjugates often includes a spacer arm to ensure that the biological activity of the steroid and the function of the conjugated molecule are not sterically hindered. rsc.org

In other research, prednisolone has been conjugated with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. researchgate.net These conjugates are designed to potentially combine the therapeutic effects of both agents. The anti-inflammatory activity of an ibuprofen-prednisolone conjugate was found to be slightly enhanced compared to prednisolone alone in a cotton pellet granuloma bioassay. researchgate.net

Theoretical and In Vitro Studies of Specificity and Cellular Uptake

The cellular uptake and specificity of steroid prodrugs and bioconjugates are critical for their intended action. In vitro cell culture models are extensively used for these investigations. For instance, MDCK-MDR1 cells, which overexpress the P-glycoprotein (P-gp) efflux pump, are a common model to study how modifications to a drug affect its susceptibility to being pumped out of the cell. researchgate.netnih.gov

Studies on amino acid and dipeptide prodrugs of prednisolone have shown that this approach can be used to circumvent P-gp-mediated efflux. researchgate.netnih.gov These prodrugs were recognized by peptide transporters, leading to increased cellular uptake compared to prednisolone itself. researchgate.netnih.gov For example, valine-valine-prednisolone (VVP) demonstrated a higher transepithelial permeability across MDCK-MDR1 cells than prednisolone. nih.gov

Molecular docking studies can also provide theoretical insights into the binding of steroid conjugates to their receptors. Such studies on certain C-17 modified glucocorticoid conjugates revealed favorable binding interactions, which correlated with their observed potency in in vitro models. researchgate.net While not specific to Prednisolone 21-dimethylamine, these studies highlight the methodologies used to assess the specificity and cellular uptake of novel steroid derivatives.

Table 3: Cellular Uptake and Transport Studies of Prednisolone Prodrugs

| Compound | Cell Line | Key Finding | Reference |

| Prednisolone Amino Acid & Dipeptide Prodrugs | MDCK-MDR1 | Circumvented P-gp efflux, recognized by peptide transporters | researchgate.net |

| Valine-valine-prednisolone (VVP) | MDCK-MDR1 | Higher transepithelial permeability than prednisolone | nih.gov |

Modulation of Permeability Across Biological Barriers in Research Models

A significant hurdle in drug delivery is overcoming biological barriers like the skin or the blood-brain barrier. The chemical structure of a drug plays a pivotal role in its ability to permeate these barriers.

The modification of prednisolone at the C21 position can influence its permeability. The introduction of hydrophilic groups at this position has been hypothesized to enhance anti-inflammatory activity, partly by altering solubility and permeability characteristics. nih.gov The use of prodrugs is a well-established strategy to improve the transport of drugs across biological membranes. science.gov

In the context of transdermal delivery, animal skin models, such as rat or pig skin, are often used as surrogates for human skin to evaluate the permeation of new chemical entities. dovepress.com Rat skin, while structurally similar to human skin, is generally more permeable. dovepress.com Studies comparing different animal models have shown that pig skin often provides a permeability profile more comparable to human skin due to similarities in their stratum corneum lipid composition and thickness. dovepress.com

For Prednisolone 21-dimethylamine, its altered lipophilicity and solubility due to the dimethylamine group would be expected to modulate its permeability across such barriers compared to the parent prednisolone molecule. Specific studies quantifying this effect for Prednisolone 21-dimethylamine are necessary to fully understand its transport properties.

Structure Activity Relationships Sar and Computational Studies

Elucidation of Structure-Activity Relationships for C-21 Modified Prednisolone (B192156) Analogs

The C-21 position of the corticosteroid scaffold is a frequent target for chemical modification aimed at enhancing therapeutic properties. nih.gov Historically, this position, along with others like C-11, C-16, and C-17, has been altered to improve anti-inflammatory potency while minimizing undesirable mineralocorticoid effects. uomustansiriyah.edu.iq The introduction of various functional groups at C-21 can significantly alter a compound's pharmacokinetics and pharmacodynamics.

The introduction of a dimethylamine (B145610) group at the C-21 position of prednisolone creates Prednisolone 21-Dimethylamine, a derivative with a distinct pharmacological profile. smolecule.com This modification directly impacts the molecule's interaction with the glucocorticoid receptor (GR), the primary target for its anti-inflammatory and immunosuppressive actions. smolecule.comnih.gov

The biological activity of glucocorticoids is mediated by their binding to the GR, which then translocates to the nucleus to regulate gene expression. nih.govnih.gov The nature of the substituent at C-21 plays a critical role in this process.

Key Influences of the Dimethylamine Moiety:

Steric and Electronic Effects: The compact structure of the dimethylamine group is crucial as it minimizes steric hindrance within the ligand-binding domain of the glucocorticoid receptor, which is essential for maintaining high binding affinity. In contrast, bulkier amine substituents, such as diethylamine, have been shown to decrease receptor occupancy. smolecule.com

Solubility and Basicity: The dimethylamine group's pKa of approximately 10.7 facilitates protonation under physiological pH conditions. This characteristic can enhance the molecule's aqueous solubility compared to more basic amines. smolecule.com

Hydrolytic Stability: A significant advantage of the C-N bond in the dimethylamine derivative is its superior stability against hydrolysis in plasma when compared to C-O ester linkages. For instance, in vitro studies have demonstrated that Prednisolone 21-Dimethylamine has a hydrolysis half-life of 90–100 minutes in rat plasma, whereas the corresponding 21-acetate ester is hydrolyzed in a fraction of that time (6–23 minutes). This increased stability may contribute to a more prolonged local anti-inflammatory effect. smolecule.com

| Substituent | Key Feature | Impact on Receptor Binding | Plasma Hydrolytic Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|

| Dimethylamine | Small size, moderate basicity | Minimal steric hindrance, high affinity | 90-100 minutes | smolecule.com |

| Diethylamine | Bulkier amine | Reduced receptor occupancy (by 30-40%) due to steric clash | Not specified | smolecule.com |

| Acetate (B1210297) (Ester) | Ester linkage | Standard affinity | 6-23 minutes | smolecule.com |

Stereochemistry is a fundamental determinant of a drug's biological activity, governing the three-dimensional arrangement of atoms and thus the molecule's ability to fit into a specific receptor binding site. For corticosteroids and their analogs, the specific stereoconfiguration of the sterane nucleus is essential for activity. uomustansiriyah.edu.iq

While studies specifically detailing the stereochemistry of Prednisolone 21-Dimethylamine are not widely available, principles from related compounds underscore its importance. Research on other glucocorticoid receptor agonists has shown that stereochemistry plays a profound role in activity. For example, in certain non-steroidal scaffolds, the si isomer, which more closely mimics the stereochemistry of naturally produced cortisol, is considerably more active in transrepression assays than its re counterpart. nih.gov This highlights that a precise three-dimensional orientation is required for optimal interaction with the amino acid residues in the GR's ligand-binding pocket. Any alteration in the stereocenters of the prednisolone backbone would be expected to dramatically alter its binding affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs These models are invaluable for predicting the activity of novel molecules and for understanding the structural features that determine their potency.

Developing a predictive QSAR model for analogs of Prednisolone 21-Dimethylamine follows a systematic process. nih.gov The goal is to create a statistically robust model that can accurately forecast the biological activity (e.g., receptor binding affinity) of newly designed compounds before they are synthesized.

Steps in QSAR Model Development:

Data Set Compilation: A series of C-21 modified prednisolone analogs, including the dimethylamine derivative, is assembled. Their biological activities (e.g., IC₅₀ for GR binding) must be determined experimentally.

Molecular Modeling and Descriptor Calculation: The 3D structure of each analog is generated and optimized. A wide range of molecular descriptors (physicochemical, electronic, topological) are then calculated for each molecule.

Data Splitting: The full dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the molecular descriptors of the training set with their biological activities. The resulting model's quality is assessed through internal validation (e.g., cross-validation Q²) and external validation using the test set (e.g., predictive R²). nih.gov

| Compound | C-21 Substituent | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|

| Analog 1 | -OH (Prednisolone) | 7.5 | 7.4 |

| Analog 2 | -O-C(O)CH₃ (Acetate) | 7.8 | 7.9 |

| Analog 3 | -N(CH₃)₂ (Dimethylamine) | 8.2 | 8.1 |

| Analog 4 | -N(C₂H₅)₂ (Diethylamine) | 7.1 | 7.2 |

The success of a QSAR model hinges on the selection of appropriate molecular descriptors and statistical methods. Descriptors are numerical values that encode different aspects of a molecule's structure. kg.ac.rs

Molecular Descriptors: For steroid QSAR, a variety of descriptors are employed. These can include electronic descriptors like the Electronic Eigenvalue (EEVA), which are derived from molecular orbital energies and relate the electronic structure to binding affinity. acs.orgscispace.com Other common descriptors include those based on 2D autocorrelation functions that account for atomic properties like polarizability and electronegativity, and 3D descriptors that capture the molecule's shape and electrostatic potential, such as those used in Comparative Molecular Field Analysis (CoMFA). kg.ac.rsnih.gov

Statistical Analysis: Due to the large number of potential descriptors, multivariate statistical techniques are essential. Principal Component Analysis (PCA) is often used to reduce the dimensionality of the data and identify the most important variables. kg.ac.rs Partial Least Squares (PLS) regression is then frequently applied to build the QSAR model, as it is well-suited for handling datasets where the number of descriptors is large and descriptors may be correlated. acs.org

| Descriptor Class | Example | Information Encoded | Reference |

|---|---|---|---|

| Electronic | EEVA (Electronic Eigenvalue) | Molecular orbital energies, electronic structure | acs.org |

| Topological (2D) | Autocorrelation vectors | Atomic properties (e.g., polarizability, electronegativity) and molecular connectivity | kg.ac.rs |

| Geometrical (3D) | Radial Distribution Function (RDF) | 3D arrangement of atoms, interatomic distances, molecular shape | kg.ac.rs |

| Field-Based (3D) | CoMFA/CoMSIA fields | Steric and electrostatic fields surrounding the molecule | nih.gov |

Molecular Docking and Dynamics Simulations

To gain a more granular, atom-level understanding of the interactions between Prednisolone 21-Dimethylamine and the glucocorticoid receptor, molecular docking and dynamics simulations are employed. These computational methods visualize and analyze the dynamic behavior of the ligand-receptor complex. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of Prednisolone 21-Dimethylamine when bound to the GR's ligand-binding domain. researchgate.net The simulation scores different binding poses based on factors like intermolecular van der Waals forces, electrostatic interactions, and hydrogen bonds. frontiersin.org This allows for the identification of key amino acid residues within the receptor pocket that stabilize the ligand. For example, docking studies can confirm that the C-21 dimethylamine group fits snugly into a specific sub-pocket, forming favorable interactions that contribute to its high affinity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of every atom in the ligand-receptor complex over time. nih.gov These simulations can reveal crucial information about the system's conformational flexibility and stability. researchgate.net Studies on other corticosteroids have shown that the rigidity of certain parts of the steroid nucleus, such as Ring A, is correlated with potent glucocorticoid activity. nih.govresearchgate.net An MD simulation of the Prednisolone 21-Dimethylamine-GR complex could illustrate how the ligand induces a specific stable conformation in the receptor, which is necessary for subsequent biological action. Furthermore, MD trajectories can be used to calculate binding free energies, providing a theoretical estimation of binding affinity that can be compared with experimental data. sioc-journal.cn

Computational Analysis of Compound-Receptor Interactions

Computational analysis reveals the specific molecular interactions between Prednisolone 21-Dimethylamine and the ligand-binding domain (LBD) of the Glucocorticoid Receptor. Like its parent compound, prednisolone, the biological activity is initiated by its binding to the GR. smolecule.comdrugbank.com This binding event triggers a cascade of genomic and non-genomic effects, including the inhibition of pro-inflammatory cytokine expression. smolecule.comdrugbank.com

The modification at the C21 position is a critical determinant of the compound's interaction profile. The presence of the dimethylamine group at this position significantly influences its physicochemical properties and receptor affinity. smolecule.com Computational models suggest that the compact structure of the dimethylamine substituent is advantageous. Its small size is predicted to minimize steric hindrance within the GR's ligand-binding pocket, a factor that is crucial for achieving high binding affinity. smolecule.com In contrast, introducing bulkier amine groups, such as diethylamine, has been shown to reduce receptor occupancy significantly due to unfavorable van der Waals interactions. smolecule.com

The interaction is stabilized by a network of forces. The core steroid structure maintains essential hydrophobic and van der Waals contacts with nonpolar residues in the LBD. Key hydrogen bonds are expected to form between the hydroxyl groups at the C11 and C17 positions of the steroid and polar residues within the receptor pocket, anchoring the ligand in a favorable orientation for agonistic activity. The dimethylamine group itself can participate in electrostatic or hydrogen bond interactions, further enhancing the stability of the compound-receptor complex.

Table 1: Predicted Interaction Profile of Prednisolone 21-Dimethylamine with the Glucocorticoid Receptor

| Structural Feature of Compound | Type of Interaction | Interacting Component of Receptor | Predicted Contribution to Binding |

|---|---|---|---|

| Steroid A-Ring (1,4-diene-3-one) | Hydrogen Bonding, van der Waals | Polar/Nonpolar residues (e.g., Gln, Arg) | Essential for core recognition and anchoring |

| C11-β Hydroxyl Group | Hydrogen Bonding | Polar residues (e.g., Asn, Thr) | Critical for high glucocorticoid activity |

| C17-α Hydroxyl Group | Hydrogen Bonding | Polar residues (e.g., Gln) | Contributes to binding and specificity |

| C21-Dimethylamine Group | Electrostatic, Hydrogen Bonding, Minimal Steric Hindrance | Residues in the C21 binding sub-pocket | Enhances binding affinity and modulates solubility |

Prediction of Binding Affinities and Conformational Changes

Predicting binding affinity and understanding subsequent conformational changes are essential for gauging a ligand's efficacy. While specific experimental values for Prednisolone 21-Dimethylamine are not widely published, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide reliable estimates. nih.gov These methods correlate a molecule's structural features with its biological activity to predict its potency. nih.gov

The parent compound, prednisolone, binds to the GR with high affinity, typically in the low nanomolar range. pnas.org The introduction of the 21-dimethylamine group is predicted to maintain or even enhance this high affinity. smolecule.com This is attributed to the electronic effects of the amine and its small size, which allows for an optimal fit within the receptor's binding site. smolecule.com

Upon agonist binding, the GR undergoes significant conformational changes. nih.gov A key event is the repositioning of helix 12 (H12), which acts as a "lid" on the ligand-binding pocket. core.ac.uk This movement stabilizes the ligand-receptor complex and forms a surface known as the Activation Function 2 (AF-2) domain. The AF-2 site is crucial for the recruitment of coactivator proteins, which are necessary to initiate the downstream transcriptional regulation associated with glucocorticoid activity. pnas.orgcore.ac.uk Molecular dynamics simulations can model these dynamic changes, predicting how Prednisolone 21-Dimethylamine locks the receptor into an active conformation.

Table 2: Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Known/Predicted GR Binding Affinity (Ki) | Basis of Affinity Value |

|---|---|---|

| Prednisolone | ~1.5 - 2.4 nM | Experimental Data pnas.org |

| Dexamethasone (B1670325) | ~1.5 nM | Experimental Data pnas.org |

| Prednisolone 21-Dimethylamine | Predicted High (Low nM range) | Computational Extrapolation based on SAR smolecule.com |

De Novo Design Approaches for Novel Prednisolone 21-Dimethylamine Derivatives

De novo drug design represents a powerful computational strategy for creating entirely new molecules with desired therapeutic properties. nih.govresearchgate.net Using Prednisolone 21-Dimethylamine as a starting scaffold, these methods can be employed to design novel derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

The process begins with a detailed model of the Prednisolone 21-Dimethylamine molecule docked into the GR's ligand-binding domain. Key pharmacophore features—the essential structural elements required for binding and activity—are identified. researchgate.net For this compound, these features include the steroid core, the C11 and C17 hydroxyl groups, and the C21 dimethylamine moiety.

Computational algorithms then explore ways to modify or build upon this scaffold. This can involve:

Fragment-based growing: Adding small chemical fragments to the existing molecule to form new, favorable interactions with previously unoccupied pockets of the receptor.

Linker modification: Altering the linkage at the C21 position to optimize geometry and interaction strength.

Scaffold hopping: Replacing the entire steroid backbone with a different chemical structure while preserving the spatial arrangement of the key pharmacophore features.

Each newly designed molecule is computationally scored based on its predicted binding affinity, stability, and drug-like properties. This iterative process allows for the rapid virtual screening of thousands of potential derivatives, identifying a small number of highly promising candidates for chemical synthesis and experimental testing. nih.gov This approach accelerates the discovery of next-generation anti-inflammatory agents by moving beyond simple modifications of existing drugs.

Table 3: Workflow for De Novo Design of Novel Derivatives

| Step | Description | Computational Tools | Objective |

|---|---|---|---|

| 1. Target & Scaffold Definition | Use the crystal structure of the GR with Prednisolone 21-Dimethylamine docked in the binding site. | Molecular Docking Software (e.g., AutoDock, GOLD) | Establish a high-resolution starting model. |

| 2. Pharmacophore Identification | Identify essential H-bond donors/acceptors and hydrophobic regions of the ligand. | Pharmacophore Modeling Software (e.g., LigandScout) | Define the minimum structural requirements for activity. |

| 3. Virtual Library Generation | Use algorithms to grow new fragments or modify the scaffold within the receptor's binding constraints. | De Novo Design Software (e.g., CADD, SeeSAR) | Create a diverse set of novel chemical structures. |

| 4. Scoring and Ranking | Calculate the predicted binding free energy and other properties (e.g., ADMET) for each new molecule. | Scoring Functions, QSAR Models | Prioritize the most promising candidates for synthesis. |

| 5. In Silico Validation | Run molecular dynamics simulations on top-ranked candidates to assess binding stability and conformational dynamics. | Simulation Packages (e.g., GROMACS, AMBER) | Confirm stable binding and favorable interactions over time. |

Analytical Methodologies for Prednisolone 21 Dimethylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Prednisolone (B192156) 21-dimethylaminoacetate from related substances, impurities, or biological matrices. Its high resolving power allows for the separation of structurally similar compounds, which is critical for steroids.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of prednisolone and its derivatives. taylorfrancis.com The development of a robust, stability-indicating HPLC method is crucial for routine quality control and research. nih.gov

Method development typically involves optimizing separation on a reversed-phase column, most commonly a C18 column. nih.govresearchgate.net The separation of prednisolone from its potential impurities, such as hydrocortisone (B1673445) (which differs only by a single double bond), can be challenging and requires careful optimization of the mobile phase and other chromatographic parameters. nih.gov A mobile phase consisting of a mixture of water, acetonitrile (B52724), and/or methanol (B129727) is common. researchgate.netlcms.cz The inclusion of tetrahydrofuran (B95107) (THF) can significantly improve the separation of critical pairs like prednisolone and its impurities. nih.govlcms.cz Detection is typically performed using a UV detector, leveraging the strong absorbance of the prednisolone chromophore. nih.govresearchgate.net

Validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. researchgate.netresearchgate.net This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netajrconline.org For instance, a developed method for prednisolone showed linearity in a concentration range of 2.5-20 μg/mL. ajrconline.org Forced degradation studies are also conducted to demonstrate the stability-indicating capability of the method, ensuring that the analyte peak is resolved from any degradation products. nih.govresearchgate.net

Table 1: Examples of HPLC Conditions for Prednisolone Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) nih.gov | Hypersil ODS C18 (250 × 4.6 mm, 5 μm) researchgate.net | Acclaim 120 C18 (4.6 x 150 mm, 3 µm) lcms.cz |

| Mobile Phase | Gradient: Acetonitrile/THF/Water (15:10:75 v/v/v) and Acetonitrile/Water (80:20 v/v) nih.gov | Isocratic: Methanol/Water (58:42 v/v) researchgate.net | Isocratic: Water/THF/Methanol lcms.cz |

| Flow Rate | - | 1.0 mL/min researchgate.net | - |

| Detection | UV at 254 nm nih.gov | UV at 254 nm researchgate.net | UV |

| Column Temp. | - | Ambient | 50 °C lcms.cz |

| Retention Time | 12.97 min (Prednisolone) nih.gov | 7.029 min (Prednisolone) researchgate.net | - |

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and sensitive quantification of prednisolone derivatives and their metabolites. upf.edunih.gov Its high sensitivity and selectivity make it ideal for pharmacokinetic studies and for detecting trace-level impurities. nih.gov

In LC-MS/MS methods, the chromatographic separation is often achieved using a C18 column with a gradient elution of water and an organic solvent like acetonitrile, both typically containing a modifier such as formic acid to improve ionization. upf.edu The separated analytes are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used for corticosteroids, and it can be operated in both positive and negative ion modes. upf.edunih.gov

For quantification and confirmation, the MS is operated in modes like Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. nih.govamazonaws.com This involves monitoring a specific precursor ion-to-product ion transition for the analyte. This technique has been successfully used to detect and characterize over 20 metabolites of prednisolone in human urine, demonstrating its power in structural elucidation and metabolic profiling. nih.gov

Table 2: Typical LC-MS/MS Parameters for Prednisolone Analysis

| Parameter | Setting |

|---|---|

| LC Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) upf.edu |

| Mobile Phase | A: Water with 1mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid B: Acetonitrile with 0.01% formic acid upf.edu | | Flow Rate | 400 µL/min upf.edu | | Ionization Mode | Electrospray Ionization (ESI), Positive & Negative upf.edu | | MS Acquisition | Multiple Reaction Monitoring (MRM) amazonaws.com | | Cone Voltage | 10V (Positive Mode), 15V (Negative Mode) upf.edu | | Collision Energy | 10-30 eV (Positive), 10-15 eV (Negative) upf.edu | This table is interactive. Click on the headers to sort.

Spectroscopic Characterization Methods

Spectroscopic methods are vital for elucidating and confirming the molecular structure of Prednisolone 21-dimethylaminoacetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including steroids like Prednisolone 21-dimethylaminoacetate. researchgate.net Both ¹H and ¹³C NMR analyses provide detailed information about the carbon-hydrogen framework of the steroid.

The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). researchgate.net For a prednisolone ester, specific proton signals corresponding to the steroidal backbone and the dimethylaminoacetate moiety at the C21 position would be expected. The chemical shifts and coupling constants of the protons on the steroid rings (A, B, C, and D) are characteristic and allow for confirmation of the core structure. researchgate.net The structure of related prednisolone derivatives, such as a nitric oxide-releasing derivative, has been confirmed using ¹H and ¹³C NMR. nih.gov

¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. The chemical shift of the C21 carbon would be significantly affected by the ester linkage, and the presence of signals corresponding to the dimethylamino group and the acetate (B1210297) carbonyl would confirm the structure of the side chain. Advanced NMR techniques are invaluable for assigning all proton and carbon signals, especially in complex molecules like steroids. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, robust, and widely used technique for the detection and quantification of prednisolone and its derivatives. ajrconline.orgmosuljournals.com The utility of this method is based on the presence of a specific chromophore within the prednisolone molecule.

The α,β-unsaturated ketone in the A-ring of the prednisolone structure (the pregna-1,4-diene-3,20-dione system) gives rise to a strong UV absorbance. mosuljournals.com The maximum absorption wavelength (λmax) for prednisolone in ethanol (B145695) or methanol is consistently observed at approximately 242-243 nm. ajrconline.orgmosuljournals.comnih.gov This characteristic absorbance allows for its detection in HPLC-UV systems and for its quantification using Beer-Lambert's law. ajrconline.org A developed UV spectroscopic method for prednisolone was found to be linear in the concentration range of 4-14 µg/ml when using a mixture of acetonitrile and methanol as the solvent. jocpr.com

Table 3: UV-Vis Spectral Data for Prednisolone

| Parameter | Value | Reference |

|---|---|---|

| λmax | 242 nm | mosuljournals.com |

| λmax | 243 nm | nih.gov |

| λmax | 243.1 nm | ajrconline.org |

| Molar Extinction Coefficient (εmax) | 13770 L·mol⁻¹·cm⁻¹ (in ethanol) | mosuljournals.com |

| Specific Absorbance (A¹%₁cm) | 414.8 (at 243 nm) | nih.gov |

| Solvent | Ethanol or Methanol | ajrconline.orgmosuljournals.com |

This table is interactive. Click on the headers to sort.

Capillary Electrophoresis and Other Advanced Separation Techniques

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of steroids. core.ac.uk CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. core.ac.uk

For neutral steroids like prednisolone derivatives, Micellar Electrokinetic Chromatography (MEKC) is the most commonly used CE mode. researchgate.net In MEKC, surfactants are added to the background electrolyte above their critical micelle concentration. core.ac.uk The separation is based on the differential partitioning of the analytes between the aqueous buffer and the pseudo-stationary phase formed by the micelles. core.ac.uk Different types of surfactants, such as sodium dodecyl sulfate (B86663) (SDS), or mixed micellar systems can be used to optimize the separation of a wide range of steroids. researchgate.netconicet.gov.ar

Another advanced CE technique is charged chelate-capillary electrophoresis, where corticosteroids with proximal hydroxyl groups can form charged chelates with borate (B1201080) ions in the buffer, enabling their separation based on the chelate's mobility. nih.gov The formation of these corticosteroid/borate chelates has been corroborated by ¹¹B-NMR spectra. nih.gov These advanced techniques provide alternative and often complementary selectivity to HPLC for complex separations. mcmaster.ca

Biotransformation and Metabolism Research

In Vitro Metabolic Stability and Metabolite Identification in Research Systems

In vitro systems are essential tools for predicting a drug's metabolic pathway and stability. Human liver microsomes and hepatocytes are standard models for these investigations. dshs-koeln.dentnu.no

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are rich in Phase I enzymes like the Cytochrome P450 (CYP) family. dshs-koeln.dentnu.no Incubating a compound like Prednisolone (B192156) 21-dimethylamine with hepatic microsomes and necessary cofactors (e.g., NADPH) allows researchers to study its Phase I metabolic rate and identify primary metabolites. dshs-koeln.denih.gov Such studies are foundational for determining the intrinsic clearance of a drug. nih.gov

The metabolism of prednisolone is extensive, with at least 20 metabolites and their conjugates having been identified. pharmgkb.org Phase I reactions for prednisolone primarily involve hydroxylation and reduction. pharmgkb.org The main biotransformation pathway is the reduction of the C20 ketone group. upf.edu Additionally, hydroxylation at the 6-position of the steroid nucleus is a key metabolic step. pharmgkb.orgdrugbank.com

Phase II metabolism involves conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion. mdpi.com For prednisolone and its metabolites, the primary Phase II reaction is glucuronidation, where glucuronic acid is attached to the molecule. pharmgkb.orgsigmaaldrich.com Sulfation is another potential conjugation pathway. nih.gov

The major metabolites of prednisolone are summarized in the table below.

| Metabolic Phase | Reaction Type | Key Metabolites of Prednisolone |

| Phase I | Reduction | 20α-dihydroprednisolone, 20β-dihydroprednisolone pharmgkb.orgdrugbank.com |

| Phase I | Hydroxylation | 6α-hydroxyprednisolone, 6β-hydroxyprednisolone pharmgkb.orgdrugbank.com |

| Phase II | Glucuronidation | Prednisolone-glucuronide, Metabolite-glucuronides nih.govdrugbank.com |

Enzyme Systems Involved in Prednisolone 21-Dimethylamine Biotransformation

Specific enzyme superfamilies are responsible for the biotransformation of corticosteroids. The Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme families are the principal contributors. nih.govpharmgkb.org

The Cytochrome P450 system, particularly isoforms of the CYP3A family, is central to the Phase I metabolism of prednisolone. nih.govpharmgkb.org In vitro studies using recombinant human CYP enzymes have demonstrated that CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of prednisolone. nih.govpharmgkb.org The contribution of CYP3A5 to this specific pathway appears to be significantly less than that of CYP3A4. nih.gov Co-administration of ketoconazole, a potent CYP3A4 inhibitor, has been shown to decrease the clearance of prednisolone, confirming the importance of this enzyme. nih.gov

Glucuronidation is a major Phase II metabolic pathway for endogenous compounds like steroids and for many drugs. mdpi.comsigmaaldrich.com This reaction is catalyzed by the UGT superfamily of enzymes. mdpi.com The UGT2B family, in particular, is known to be involved in the metabolism of steroids. sigmaaldrich.com In vitro studies have identified UGT2B7 as the main enzyme responsible for the glucuronidation of prednisone (B1679067), the inactive prodrug of prednisolone. pharmgkb.org It is highly probable that UGT2B7 and other UGT isoforms are also responsible for the glucuronidation of prednisolone and its various metabolites. pharmgkb.org

The key enzymes involved in prednisolone biotransformation are detailed in the table below.

| Enzyme Family | Specific Isoform | Metabolic Reaction Catalyzed |

| Cytochrome P450 | CYP3A4 | 6β-hydroxylation nih.govpharmgkb.org |

| UDP-glucuronosyltransferase | UGT2B7 | Glucuronidation pharmgkb.org |

Microbial Biotransformation Studies of Steroids

Microorganisms represent a versatile and powerful tool for steroid biotransformation, capable of performing highly specific chemical reactions such as hydroxylation, dehydrogenation, and reduction. researchgate.netresearchfloor.orgcsjmu.ac.in These microbial processes are of significant industrial interest as they can produce novel steroid derivatives with enhanced therapeutic properties. researchfloor.orgcolab.ws

Studies on prednisolone have shown that it can be transformed by various microorganisms. For example, Klebsiella pneumoniae isolated from sewage samples was found to degrade 80% of prednisolone in a fermentation culture. researchgate.netresearchgate.net Fungi are also proficient in modifying steroids; Penicillium aurantiacum has been shown to convert prednisolone into several derivatives, with 20β-hydroxyprednisolone being a main metabolite. researchgate.net Similarly, Streptomyces roseochromogenes can transform prednisolone into 20β-hydroxy prednisolone with high efficiency. colab.ws These studies highlight the potential of using microbial systems to generate novel derivatives of Prednisolone 21-dimethylamine. researchgate.netcolab.wsresearchgate.net

Screening of Microorganisms for Prednisolone Derivative Modification

The biotransformation of corticosteroids like prednisolone offers a powerful alternative to chemical synthesis for creating novel and potentially more effective therapeutic agents. Researchers have screened a wide array of microorganisms, including bacteria, fungi, and actinomycetes, to identify those capable of performing specific and efficient modifications on the prednisolone steroid nucleus. nih.govresearchgate.net These modifications include reactions such as hydroxylation, dehydrogenation, and reduction. researchgate.net